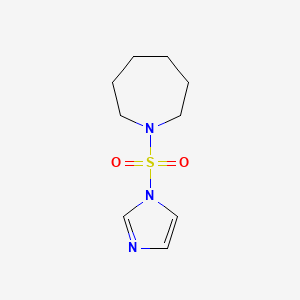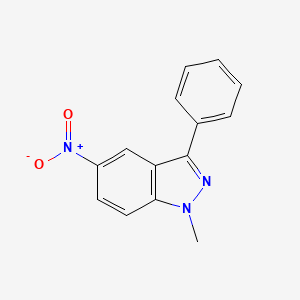
methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate
Descripción general
Descripción
Methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate, also known as MSB or TAK-475, is a chemical compound that has gained significant attention in the field of drug discovery and development. It belongs to the class of sulfonyl-containing compounds and has been found to possess potent cholesterol-lowering effects. In
Mecanismo De Acción
Methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate exerts its cholesterol-lowering effects by inhibiting squalene synthase, an enzyme involved in the synthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol by the liver. methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate has also been found to increase the expression of LDL receptors on the surface of liver cells, leading to increased uptake of LDL cholesterol.
Biochemical and Physiological Effects:
methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate has been shown to be effective in reducing LDL cholesterol levels in both animal and human studies. It has also been found to have a favorable safety profile, with no significant adverse effects reported. methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate has been shown to have a long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate has several advantages for lab experiments, including its potent cholesterol-lowering effects and favorable safety profile. However, its high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
For the research and development of methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate include the potential use in combination with other cholesterol-lowering drugs, the development of methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate analogs, and the exploration of its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate has been extensively studied for its cholesterol-lowering effects. It has been found to inhibit the enzyme squalene synthase, which is involved in the synthesis of cholesterol in the liver. This inhibition leads to a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol by the liver. methyl 4-methyl-3-(1-pyrrolidinylsulfonyl)benzoate has been shown to be effective in reducing LDL cholesterol levels in both animal and human studies.
Propiedades
IUPAC Name |
methyl 4-methyl-3-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-6-11(13(15)18-2)9-12(10)19(16,17)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMFPYSLKCSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-4-[(2,4-dimethoxyphenyl)amino]-8-methyl-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4239239.png)





![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239288.png)


![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4239327.png)

![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4239342.png)